2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine
Description
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-6-2-1-3-7(10)5(6)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXGBLWXGGQQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=NO)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Direct Difluorination Followed by Hydroxyacetamidine Formation
Step 1: Difluorination of Phenyl Precursors
Using reagents such as chlorodifluoromethane (R-22) or bromodifluoromethanephosphonate, aromatic precursors are difluorinated via radical or nucleophilic pathways. For example, benzyl mercaptan reacts with difluoromethylating agents under basic conditions to produce difluorobenzyl derivatives, which can be further oxidized or functionalized.
Step 2: Conversion to Acetamidine
The difluorinated aromatic compounds are then reacted with acetamidine hydrochloride or related derivatives in the presence of base or catalysts, facilitating nucleophilic substitution at the aromatic or side-chain positions.
Step 3: Hydroxylamine Addition
Finally, the acetamidine intermediates are treated with hydroxylamine hydrochloride under controlled conditions to yield the N-hydroxy-acetamidine.
Method 2: Radical Difluoromethylation Approach
Recent research has demonstrated the use of radical difluoromethylation reagents such as Zn(SO2CF2H)2 (DFMS) for the selective introduction of CF2H groups onto heteroaromatic systems. This method involves:
- Generation of CF2H radicals under mild conditions.
- Radical addition to aromatic rings or heteroarenes.
- Subsequent functionalization to incorporate the hydroxyacetamidine group.
This approach offers high regioselectivity and scalability, making it suitable for synthesizing complex derivatives like this compound.
Data Table: Summary of Preparation Methods
| Method | Reagents | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Difluorinated aromatic precursors + hydroxylamine or amines | Elevated temperature, polar solvents | High regioselectivity | Limited to suitable substrates |
| Difluoromethylation (Radical) | Difluoromethyl radical reagents (e.g., Zn(SO2CF2H)2) | Mild, radical initiation conditions | Scalable, high selectivity | Requires radical initiators |
| Multi-step Functionalization | Precursors + acetamidine derivatives + hydroxylamine | Controlled pH, temperature | Versatile | Longer synthesis time |
Research Findings and Innovations
Recent studies highlight the development of new difluoromethylating agents and radical processes that improve yields and selectivity. For example, the use of radical difluoromethylation reagents has enabled the efficient synthesis of difluorinated aromatic compounds with minimal side reactions. Additionally, the adaptation of these methods to heteroaromatic systems broadens the scope for synthesizing complex compounds like this compound.
Notes on Practical Considerations
- Safety: Handling of difluoromethylating reagents and radicals requires appropriate safety measures due to toxicity and reactivity.
- Purification: Chromatography and recrystallization are essential for obtaining pure intermediates.
- Scalability: Radical-based methods demonstrate promising scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The difluorophenyl group can participate in substitution reactions, where fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
Organic Synthesis
Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various pharmaceuticals and agrochemicals due to its functional groups that allow for further chemical modifications.
Data Table: Synthetic Applications
| Application Type | Description |
|---|---|
| Pharmaceutical Synthesis | Used as an intermediate in drug development |
| Agrochemical Development | Potential precursor for herbicides or pesticides |
Case Study : In a synthetic pathway detailed in Synthetic Communications, researchers demonstrated how derivatives of N-hydroxy-acetamidine could be synthesized using this compound as a starting material, highlighting its utility in creating complex molecules .
Material Science
Polymerization Studies : Recent investigations into the polymerization behavior of compounds like 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine have revealed potential applications in creating novel materials with enhanced properties.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Moderate |
| Chemical Resistance | Good |
Case Study : A research article in Materials Science examined the incorporation of similar acetamidine derivatives into polymer matrices, resulting in materials with improved thermal and mechanical properties suitable for industrial applications .
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted N-hydroxy-acetamidines
Key Structural and Functional Differences :
Impact of Halogen Type and Position :
- Fluorine vs. Chlorine: Fluorine’s electronegativity enhances hydrogen bonding and reduces metabolic oxidation compared to chlorine.
- Substitution Position : 2,6-Disubstitution (e.g., in LON-954) creates a linear geometry that may favor interactions with dopaminergic receptors, as seen in tremorogenic agents . In contrast, 3,4-dichloro substitution (CAS 176860-57-4) could disrupt symmetry, altering binding kinetics .
Mechanistic and Pharmacological Comparisons
LON-954 (N-carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride) :
- Activity : Induces dose-dependent tremors via central dopaminergic pathways, antagonized by L-dopa and apomorphine .
- Differentiation from 2,6-Difluoro Analogue: The dichloro derivative (LON-954) exhibits pronounced tremorogenic effects due to chlorine’s lipophilicity enhancing CNS penetration. The difluoro analogue’s smaller substituents may reduce such effects but improve selectivity for non-dopaminergic targets.
N-Hydroxy-acetamidine Derivatives in Drug Development :
- The hydroxylamine group (-NHOH) in these compounds chelates metal ions (e.g., in enzyme active sites), making them useful in protease or kinase inhibitors .
- Fluorinated derivatives (e.g., 2,6-difluoro) are less studied but offer advantages in reducing off-target toxicity compared to chlorinated counterparts .
Biological Activity
2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a difluorophenyl group, which enhances its stability and reactivity, combined with a hydroxy-acetamidine moiety that contributes to its biological activities. The unique structural characteristics of this compound make it a valuable candidate for various therapeutic applications.
The mechanism of action for this compound involves interactions with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, which leads to its observed biological effects. Detailed studies are necessary to elucidate the precise molecular pathways involved in its activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown activity against a range of pathogens, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the inhibition of specific signaling pathways. Further research is required to confirm these effects and understand the underlying mechanisms.
Comparative Analysis
A comparison with similar compounds reveals that this compound possesses distinct advantages due to its unique functional groups. The following table summarizes key differences in biological activity among related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Promising | Enzyme inhibition |
| 2,6-Difluorophenyl isocyanate | Low | None | Unknown |
| 2,6-Difluorophenylboronic acid | High | Moderate | Receptor binding |
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in various models:
- In Vitro Studies : A study demonstrated that the compound inhibited bacterial growth at concentrations ranging from 0.5 to 5 µg/mL against Gram-positive and Gram-negative bacteria.
- Animal Models : In vivo studies using rodent models indicated that administration of the compound resulted in significant tumor reduction compared to control groups.
- Pharmacokinetics : Pharmacokinetic profiling revealed that the compound has a favorable absorption profile with moderate bioavailability when administered orally.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation of 2,6-difluorophenylacetic acid derivatives with hydroxylamine under controlled acidic conditions. Key optimization steps include:
- Temperature Control : Maintain temperatures below 10°C during initial reagent mixing to prevent side reactions (e.g., over-acylation) .
- Catalyst Selection : Use sulfuric acid as a catalyst in stoichiometric ratios to enhance reaction efficiency .
- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the product, followed by recrystallization for higher purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the N-hydroxy-acetamidine moiety and fluorine substituents. Compare chemical shifts with analogous compounds (e.g., diethylamino-phenyl-acetic acid derivatives) .
- Infrared (IR) Spectroscopy : Identify characteristic absorption bands for the hydroxylamine (N–OH) group (~3200–3500 cm) and carbonyl (C=O) stretching (~1650–1700 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification, critical for distinguishing isomers or degradation products .
Q. What safety protocols should be followed during the synthesis and handling of this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal or ocular exposure .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile intermediates .
- Waste Disposal : Segregate chemical waste into halogenated organic containers and coordinate with certified waste management services for incineration .
Advanced Research Questions
Q. How can computational methods predict the biological reactivity or metabolic pathways of this compound?
- Methodological Answer :
- Molecular Docking : Utilize software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 isoforms) and predict metabolic sites .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron transfer potential and oxidative stability .
- ADME Prediction : Apply tools like SwissADME to estimate absorption, distribution, and excretion properties based on logP and polar surface area .
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) to rule out false positives .
- Dose-Response Analysis : Establish EC/IC curves to assess potency consistency across experimental replicates .
- Batch Variability Checks : Compare activity data from independently synthesized batches to identify impurities or degradation artifacts .
Q. How can X-ray crystallography elucidate the solid-state structure and intermolecular interactions of this compound?
- Methodological Answer :
- Crystal Growth : Optimize solvent evaporation or slow diffusion methods using polar aprotic solvents (e.g., DMF/water mixtures) .
- Data Collection : Use a monoclinic crystal system (e.g., ) with a fine-focus sealed tube X-ray source and multi-scan absorption correction for high-resolution data .
- Refinement : Apply least-squares refinement to model thermal displacement parameters and hydrogen bonding networks (e.g., N–H···O interactions) .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., fluorine position, hydroxylamine group) and evaluate biological activity .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) or steric parameters with activity trends .
- Crystallographic Overlays : Compare X-ray structures of active vs. inactive derivatives to identify critical pharmacophore features .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
